molecular formula C23H30N4O4S B2570446 Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 384351-37-5

Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No. B2570446
CAS RN: 384351-37-5
M. Wt: 458.58
InChI Key: VKGASJJMYJSBBN-UHFFFAOYSA-N
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Description

Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BODIPY and is a fluorescent dye that has been extensively used in bioimaging and cell labeling studies.

Scientific Research Applications

Novel Anti-Helicobacter pylori Agents

Compounds derived from a similar scaffold, 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol, have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, displayed low minimal inhibition concentrations (MICs) against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. The resistance development rate against these compounds was found to be clinically acceptable, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Antimicrobial Activities

A series of new Schiff bases synthesized from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides and various substituted aromatic aldehydes showed antibacterial and antifungal activity. These compounds were evaluated using the Minimum Inhibition Concentration (MIC) method and some were found to be biologically active (Mange et al., 2013).

Enantioselective Epoxidation

D-(+)-Camphor-derived sulfides were used for enantioselective epoxidation via an ylide route, leading to both (+)- and (-)-trans-diaryloxiranes with moderate to good enantiomeric excess (ee) values under mild conditions. This study highlights the potential of using similar sulfur-containing compounds for asymmetric synthesis, which could be relevant for the production of chiral intermediates in pharmaceuticals (Li et al., 1996).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate involves the reaction of 3-methyl-7-octyl-2,6-dioxopurine-8-thiol with benzyl bromoacetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-methyl-7-octyl-2,6-dioxopurine-8-thiol", "benzyl bromoacetate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-methyl-7-octyl-2,6-dioxopurine-8-thiol and benzyl bromoacetate to a reaction flask", "Add a base (e.g. potassium carbonate) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then filter off any solids", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by column chromatography or recrystallization" ] }

CAS RN

384351-37-5

Product Name

Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

Molecular Formula

C23H30N4O4S

Molecular Weight

458.58

IUPAC Name

benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate

InChI

InChI=1S/C23H30N4O4S/c1-3-4-5-6-7-11-14-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-16-18(28)31-15-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,25,29,30)

InChI Key

VKGASJJMYJSBBN-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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